molecular formula C21H27N3O2S B2987649 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034252-03-2

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2987649
CAS No.: 2034252-03-2
M. Wt: 385.53
InChI Key: MYISHJIUXGBUJT-UHFFFAOYSA-N
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Description

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is designed with a 4,6-dimethylpyrimidin-2-yl group linked via a pyrrolidineoxy bridge to a ketone moiety bearing an isopropylthiophenyl group. The 4,6-dimethylpyrimidine scaffold is a privileged structure in drug discovery, known to be a key pharmacophore in molecules that exhibit a range of biological activities . Pyrimidine-based compounds are frequently explored as kinase inhibitors and antimicrobial agents . The specific molecular architecture of this compound, which combines a pyrimidine heterocycle with a pyrrolidine linker and a sulfur-containing aryl group, suggests potential for interaction with various enzymatic targets. Researchers are investigating this compound and its analogs primarily in the context of developing novel therapeutic agents, with particular focus on its potential antibacterial and antifungal properties, as similar 4,6-dimethylpyrimidin-2-yl derivatives have shown promising activity against pathogens such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Furthermore, the structural features indicate potential value as a building block for the synthesis of more complex molecules or metal complexes, which can enhance bioactive properties and serve as tools in chemical biology . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-14(2)27-19-7-5-17(6-8-19)12-20(25)24-10-9-18(13-24)26-21-22-15(3)11-16(4)23-21/h5-8,11,14,18H,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYISHJIUXGBUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)SC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic compound that has gained attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a unique arrangement of functional groups that may impart distinct biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of approximately 357.5 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC19H23N3O3C_{19}H_{23}N_{3}O_{3}
Molecular Weight357.5 g/mol
StructureChemical Structure

Research indicates that the compound may act as an enzyme inhibitor , particularly targeting specific kinases involved in various signaling pathways. The structural elements, especially the pyrimidine and pyrrolidine rings, facilitate binding to these targets through hydrogen bonding and hydrophobic interactions.

Biological Activity

This compound has shown potential in several biological activities:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific kinases, which play crucial roles in cell signaling and regulation.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects on specific kinases.
    • Findings : The compound demonstrated significant inhibition of kinase activity, suggesting potential as a therapeutic agent in diseases where these kinases are implicated.
  • Anticancer Potential :
    • Objective : To assess cytotoxicity against cancer cell lines.
    • Findings : The compound exhibited dose-dependent cytotoxic effects against breast and colon cancer cell lines, indicating its potential utility in cancer treatment.
  • Pharmacokinetic Studies :
    • Objective : To investigate absorption, distribution, metabolism, and excretion (ADME).
    • Findings : Initial pharmacokinetic profiling showed favorable absorption characteristics with moderate metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share functional or structural similarities with the target molecule, enabling comparative analysis:

Structural and Functional Group Comparison

Compound Name Key Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound Pyrrolidinyl-O-(4,6-dimethylpyrimidine), 4-(isopropylthio)phenylethanone ~371 (calculated) N/A N/A N/A
1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (9) Thieno[2,3-d]pyrimidine, 4-methylphenyl, ethanone 361.0 ([M+H]+) 134–135 72
CAS 850916-11-9 Hexahydroquinazolinone, 3-hydroxyphenyl, thioxo N/A N/A N/A
Key Observations:
  • Pyrimidine Derivatives: The target and compound 9 both incorporate pyrimidine rings, but compound 9 features a fused thieno[2,3-d]pyrimidine system, which may enhance aromaticity and rigidity compared to the target’s dimethylpyrimidine .
  • Sulfur-Containing Groups: The target’s isopropylthio group contrasts with compound 9’s thieno sulfur and CAS 850916-11-9’s thioxo group. These differences influence lipophilicity and electronic properties.
  • Ethanone Moieties: Both the target and compound 9 include ethanone groups, which are critical for hydrogen bonding or metabolic stability.

Physical Properties

  • Melting Points: Compound 9’s melting point (134–135°C) reflects its crystalline nature due to planar thienopyrimidine and methylphenyl groups.
  • Solubility: Compound 9’s solubility in DMSO (per NMR data) suggests polar aprotic solvent compatibility. The target’s isopropylthio group may enhance solubility in nonpolar solvents.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization involves iterative testing of catalysts, solvents, and temperatures. For example, palladium-catalyzed cross-coupling reactions or nucleophilic substitutions (common in pyrimidine derivatives) should be evaluated for yield and purity. A fractional factorial design can identify critical parameters, such as the effect of anhydrous conditions on pyrrolidinyl-ether formation . Data should be tracked in a comparative table:

Reaction ConditionCatalystSolventTemp (°C)Yield (%)Purity (%)
Condition APd(PPh₃)₄DMF806595
Condition BCuITHF607298

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: Use a multi-technique approach:

  • NMR : ¹H/¹³C NMR to confirm pyrrolidine ring conformation and pyrimidinyl-oxy linkage. Compare chemical shifts with analogs (e.g., 4,6-Dichloro-2-phenylpyrimidine in ).
  • HRMS : Validate molecular ion peaks ([M+H]⁺) with theoretical m/z.
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups.

Advanced Research Questions

Q. How can stability studies under environmental conditions be designed to assess degradation pathways?

Methodological Answer: Adopt a tiered approach from ’s environmental fate studies :

  • Hydrolytic Stability : Incubate at pH 3, 7, and 9 (37°C, 30 days). Monitor degradation via HPLC.
  • Photolytic Stability : Expose to UV-Vis light (λ = 254 nm) and quantify breakdown products (e.g., isopropylthio oxidation to sulfoxide).
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds.

Example degradation

ConditionHalf-Life (Days)Major Degradation Product
pH 3, 37°C14Desmethyl-pyrimidine
UV Exposure7Sulfoxide derivative

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace isopropylthio with methylthio or phenylthio) .
  • Bioassays : Test analogs against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based assays.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent bulk/logP with binding affinity.

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer: Apply ’s split-plot experimental design :

  • Variables : Solvent polarity (water, DMSO, ethanol), temperature (25°C vs. 37°C).
  • Controls : Use saturated solutions with excess solute, equilibrated for 24 hrs.
  • Analysis : Quantify solubility via UV-Vis spectrophotometry (λmax for ethanone moiety).

Example solubility table:

SolventTemp (°C)Solubility (mg/mL)Standard Deviation
Water250.12±0.02
DMSO3745.8±1.5

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